Introduction: A Versatile Fluorinated Building Block
Introduction: A Versatile Fluorinated Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Fluoro-2-nitrophenol
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on 5-Fluoro-2-nitrophenol. It delves into its core chemical properties, synthesis, reactivity, and applications, providing field-proven insights and methodologies.
5-Fluoro-2-nitrophenol (CAS No. 446-36-6) is a substituted aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a phenol ring activated by an electron-withdrawing nitro group and modulated by a fluorine atom, bestows it with unique reactivity.[2][3] This strategic combination of functional groups makes it an invaluable precursor in various chemical transformations, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the fluorine atom is especially significant, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3] This guide provides a detailed exploration of the chemical attributes and practical applications of this important synthetic building block.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of all chemical synthesis and application. 5-Fluoro-2-nitrophenol is a yellow crystalline solid.[4][5] Its core physicochemical and identifying properties are summarized below.
Core Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 446-36-6 | [6] |
| Molecular Formula | C₆H₄FNO₃ | [6] |
| Molecular Weight | 157.10 g/mol | [4][6] |
| IUPAC Name | 5-fluoro-2-nitrophenol | [6] |
| Synonyms | 2-Nitro-5-fluorophenol, 3-Fluoro-6-nitrophenol | [6] |
| InChI | 1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |
| InChIKey | QQURWFRNETXFTN-UHFFFAOYSA-N | [7] |
| SMILES | C1=CC(=C(C=C1F)O)[O-] | [6] |
Physical Properties
The physical properties of 5-Fluoro-2-nitrophenol are crucial for its handling, storage, and use in reactions. There is some variation in reported values, which is common depending on the purity and the measurement method.
| Property | Value | Source(s) |
| Appearance | Yellow crystalline powder, crystals, or chunks | [4][8] |
| Melting Point | 34-37 °C | [8] |
| Boiling Point | ~260-305 °C | [4][8] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and chloroform | [4][8] |
| pKa | 6.18 ± 0.13 (Predicted) | [7][8] |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Density | ~1.43 - 1.59 g/cm³ (estimate) | [4][8] |
The acidity of the phenolic proton (predicted pKa ≈ 6.18) is significantly increased compared to phenol (pKa ≈ 9.9).[8][9] This is a direct consequence of the strong electron-withdrawing nature of the para-nitro group and, to a lesser extent, the inductive effect of the meta-fluorine atom, which stabilize the corresponding phenoxide anion.[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 5-Fluoro-2-nitrophenol.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum provides information on the aromatic protons.[10] |
| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the six aromatic carbons, with chemical shifts influenced by the attached functional groups.[6] |
| ¹⁹F NMR | ¹⁹F NMR is a powerful technique for confirming the presence and chemical environment of the fluorine atom, a key feature of the molecule.[11] |
| FTIR | Infrared spectroscopy is used to identify the characteristic vibrations of the functional groups, such as the O-H stretch of the phenol, the C-F stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.[12][13] |
| Mass Spectrometry | Mass spectrometry confirms the molecular weight of the compound (157.10 g/mol ).[6] |
Synthesis and Reactivity
The utility of 5-Fluoro-2-nitrophenol stems from its accessibility through established synthetic routes and its predictable reactivity.
Synthetic Methodologies
Several methods for the preparation of 5-Fluoro-2-nitrophenol have been reported. The choice of method often depends on the availability of starting materials, cost, and scalability.
-
Hydrolysis of 2,4-Difluoronitrobenzene: This is a widely used method due to its simple operation and high yield.[14] It involves the nucleophilic aromatic substitution of one fluorine atom in 2,4-difluoronitrobenzene with a hydroxide source (e.g., NaOH, KOH), followed by acidification.[14]
-
Nitration of m-Fluorophenol: This route involves the direct nitration of m-fluorophenol. However, it can lead to the formation of multiple isomers, complicating purification and often resulting in lower yields, making it less ideal for industrial-scale production.[14]
-
From 5-Fluoro-2-nitroaniline: A two-step method involves the initial reaction of 2,4-difluoronitrobenzene with ammonia to yield 5-fluoro-2-nitroaniline.[14] This intermediate is then converted to the target phenol via a diazotization-hydrolysis reaction, where the amine is treated with sodium nitrite and a strong acid (like sulfuric acid) to form a diazonium salt, which is subsequently hydrolyzed to the phenol.[9][14]
The diagram below illustrates a common and efficient synthesis pathway starting from 2,4-difluoronitrobenzene.
Caption: Synthesis of 5-Fluoro-2-nitrophenol via amination and diazotization.
Chemical Reactivity and Experimental Protocol
The reactivity of 5-Fluoro-2-nitrophenol is governed by its three functional groups: the hydroxyl, the nitro, and the fluoro groups. It readily undergoes reactions such as etherification and esterification at the hydroxyl group and can participate in nucleophilic aromatic substitution, where the fluorine atom can be displaced by a suitable nucleophile.[3]
This protocol is based on the principles of diazotization followed by hydrolysis.[9][14]
1. Diazotization:
- Suspend 5-fluoro-2-nitroaniline in an aqueous solution of sulfuric acid.
- Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and careful temperature control is critical to prevent decomposition of the diazonium salt.
- Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 5-fluoro-2-nitrophenyldiazonium salt.
2. Hydrolysis:
- Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium group is an excellent leaving group (as N₂ gas), and the hydroxyl group from water acts as the nucleophile.[9]
- A vigorous evolution of nitrogen gas will be observed.
- After the addition is complete, continue to heat the mixture (e.g., by steam distillation) to ensure complete hydrolysis and to remove any volatile impurities.
- Cool the reaction mixture to room temperature, which should result in the precipitation of the crude 5-Fluoro-2-nitrophenol.
3. Purification:
- Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane) to yield the final product with high purity.
Applications in Drug Development and Chemical Synthesis
5-Fluoro-2-nitrophenol is a versatile intermediate with documented use in the synthesis of a range of biologically active molecules and fine chemicals.[1]
-
Pharmaceutical Intermediates: It serves as a key building block in the synthesis of various pharmaceuticals.[2] Its structure is incorporated into molecules designed as anti-inflammatory, antimicrobial, and analgesic agents.[2] A notable application is in the synthesis of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which have shown potential as angiogenesis inhibitors.[7] It has also been used in the total synthesis of the (+/-)-CC-1065 CPI subunit, a component of a potent antitumor antibiotic.[7]
-
Agrochemicals: The compound is an intermediate in the production of agrochemicals, such as the herbicide fluorentrafen.[14]
-
Fine and Specialty Chemicals: Beyond life sciences, it is used in the synthesis of specialty dyes and advanced materials.[1]
-
Chemical Research: In a laboratory setting, it is a valuable reagent for preparing a variety of fluorinated compounds through reactions like nucleophilic aromatic substitution.[2]
Safety and Handling
Proper handling of 5-Fluoro-2-nitrophenol is essential due to its hazardous properties.
GHS Hazard Classification
| Hazard Statement | Code | Description | Source(s) |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [6] |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [6] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [6][15] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [6][15] |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [6] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [6][15] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Use appropriate PPE, including a dust mask (e.g., N95), chemical-resistant gloves, and safety goggles or a face shield.[8]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere and at room temperature.[7][8] It is classified as a combustible solid.[15]
-
Fire Safety: The material must be moderately heated before ignition can occur (NFPA Fire Hazard: 2).[15] It is normally stable and not reactive with water.[15]
Conclusion
5-Fluoro-2-nitrophenol is a chemical intermediate of significant value, particularly for the pharmaceutical and agrochemical industries. Its distinct pattern of substitution provides a unique platform for synthetic chemists to introduce fluorine and other functionalities into complex molecular targets. A thorough understanding of its physicochemical properties, reactivity, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in research and development.
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